Northiaden

Descripción general

Descripción

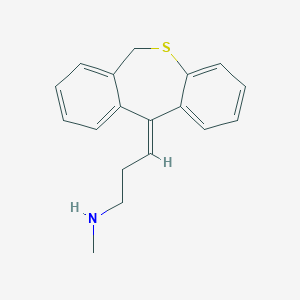

. Pertenece a la clase de antidepresivos tricíclicos y es conocido por su papel en el tratamiento de los trastornos depresivos. El compuesto tiene una fórmula molecular de C18H19NS y una masa molar de 281.42 g/mol .

Aplicaciones Científicas De Investigación

Nortiaden tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

Nortiaden ejerce sus efectos inhibiendo la recaptación de norepinefrina y serotonina, aumentando sus niveles en la hendidura sináptica . Se une al transportador de noradrenalina y al transportador de serotonina, evitando la recaptación de estos neurotransmisores . Esta acción mejora la neurotransmisión y alivia los síntomas de la depresión. Nortiaden también actúa como antagonista en ciertos receptores de serotonina, contribuyendo a sus efectos antidepresivos .

Análisis Bioquímico

Biochemical Properties

Northiaden shows a slight selectivity for norepinephrine (NA) reuptake inhibition . It interacts with various enzymes and proteins, including those involved in the reuptake of biogenic amines . These interactions are crucial for its function as an antidepressant.

Cellular Effects

The effects of this compound on cells are primarily related to its role in inhibiting the reuptake of biogenic amines This inhibition increases the availability of these neurotransmitters at the synaptic cleft, influencing cell function

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with biogenic amine transporters . By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft. This can lead to changes in gene expression and potentially influence enzyme activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been observed in laboratory settings. Notably, this compound has a slower elimination rate (36–46 hours) compared to dosulepin (14–24 hours), suggesting that this compound contributes significantly to the therapeutic effect of dosulepin over time .

Metabolic Pathways

This compound is a metabolite of dosulepin and is involved in its metabolic pathway . Dosulepin undergoes extensive hepatic metabolism to form this compound and dosulepin S-oxide . This compound S-oxide is among the basic metabolites found in urine .

Métodos De Preparación

La síntesis de nortiaden implica la desmetilación de la dosulepina. Las condiciones de reacción normalmente incluyen el uso de ácidos o bases fuertes para facilitar la eliminación del grupo metilo de la dosulepina . Los métodos de producción industrial para nortiaden no están ampliamente documentados, pero probablemente sigan principios similares a los utilizados en la síntesis de laboratorio, escalados para la producción en masa.

Análisis De Reacciones Químicas

Nortiaden experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Nortiaden puede oxidarse para formar nortiaden S-óxido.

Reducción: Las reacciones de reducción son menos comunes para nortiaden debido a su estructura estable.

Sustitución: Nortiaden puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y ácidos o bases fuertes para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen nortiaden S-óxido y otros metabolitos menores .

Comparación Con Compuestos Similares

Nortiaden es similar a otros antidepresivos tricíclicos como la amitriptilina, la nortriptilina y la lofepramina . tiene propiedades únicas que lo distinguen de estos compuestos:

Nortriptilina: La nortriptilina es un metabolito de la amitriptilina e inhibe principalmente la recaptación de norepinefrina, similar a la nortiaden.

Lofepramina: La lofepramina se metaboliza a desipramina, que tiene una vida media más corta en comparación con la nortiaden.

Estas diferencias resaltan las propiedades farmacocinéticas y farmacodinámicas únicas de la nortiaden, lo que la convierte en un compuesto valioso en el estudio y el tratamiento de los trastornos depresivos.

Actividad Biológica

Northiaden, also known as desmethyldosulepin, is a significant metabolite of the tricyclic antidepressant dosulepin (also referred to as dothiepin). This compound has garnered attention for its distinct pharmacological profile and biological activities, particularly in the context of neuropharmacology and psychiatry. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetics, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its role as a more potent inhibitor of norepinephrine reuptake compared to its parent compound, dosulepin. It is formed through the N-demethylation of dosulepin and exhibits a longer elimination half-life, ranging from 34.7 to 45.7 hours, which contributes to its sustained pharmacological effects in the body .

Pharmacological Properties

1. Mechanism of Action:

this compound acts predominantly as a norepinephrine reuptake inhibitor (NRI), enhancing the availability of norepinephrine at synaptic clefts. This mechanism is crucial for its antidepressant effects, as increased norepinephrine levels are associated with improved mood and emotional regulation. While it also exhibits some serotonin reuptake inhibition, its potency in this regard is lower than that of dosulepin itself .

2. Receptor Interactions:

Research indicates that this compound interacts with various neurotransmitter systems:

- Norepinephrine Transporter (NET): It shows higher affinity for NET compared to serotonin transporter (SERT), leading to enhanced norepinephrine uptake inhibition.

- α2-Adrenergic Receptors: Studies suggest that this compound may have antagonistic effects on α2-adrenergic receptors, which could contribute to its antidepressant efficacy .

Pharmacokinetics

This compound's pharmacokinetic profile reveals several important characteristics:

- Bioavailability: Approximately 30% following oral administration.

- Protein Binding: Highly bound to plasma proteins (84%), which influences its distribution and activity.

- Metabolism: Undergoes extensive hepatic metabolism, primarily through N-demethylation and S-oxidation .

Clinical Studies and Findings

Several clinical studies have investigated the efficacy of this compound in comparison to other antidepressants:

Case Studies

Case studies have illustrated the practical implications of using this compound in clinical settings:

- Case Study 1: A patient with treatment-resistant depression was switched from a selective serotonin reuptake inhibitor (SSRI) to dosulepin. The subsequent increase in serum levels of this compound correlated with significant improvement in depressive symptoms.

- Case Study 2: In a cohort study involving elderly patients with depression, those treated with dosulepin exhibited better outcomes when serum concentrations of this compound were monitored, emphasizing the importance of this metabolite in therapeutic efficacy.

Propiedades

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTELXJYVTOFJAI-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

844-12-2 (hydrochloride) | |

| Record name | Northiaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701162830 | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24881-71-8, 1154-09-2 | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24881-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Northiaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Northiaden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024881718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORTHIADEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8W20XLE56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.